molecular formula C13H16O3 B1265983 Tert-butyl 3-oxo-3-phenylpropanoate CAS No. 54441-66-6

Tert-butyl 3-oxo-3-phenylpropanoate

Cat. No.: B1265983
CAS No.: 54441-66-6
M. Wt: 220.26 g/mol
InChI Key: PRTKMICNYGEWGB-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-3-phenylpropanoate: is an organic compound with the molecular formula C₁₃H₁₆O₃. It is a derivative of benzenepropanoic acid, where the carboxyl group is esterified with a tert-butyl group. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: One common method to prepare tert-butyl 3-oxo-3-phenylpropanoate is through the esterification of benzenepropanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to drive the reaction to completion.

    Claisen Condensation: Another method involves the Claisen condensation of ethyl acetate with benzaldehyde, followed by the reaction with tert-butyl alcohol and an acid catalyst to form the desired ester.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-oxo-3-phenylpropanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Benzenepropanoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Tert-butyl 3-oxo-3-phenylpropanoate is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: This compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving ester hydrolysis and oxidation.

Medicine:

    Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of various drugs, including anti-inflammatory and analgesic agents.

Industry:

    Fine Chemicals Production: this compound is used in the production of fine chemicals, which are essential in the manufacture of dyes, fragrances, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-3-phenylpropanoate involves its interaction with various molecular targets, depending on the specific application. In biochemical studies, it acts as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of carboxylic acids and alcohols. In pharmaceutical applications, it may undergo metabolic transformations to produce active drug molecules that interact with specific receptors or enzymes in the body.

Comparison with Similar Compounds

    Ethyl 3-oxo-3-phenylpropanoate: Similar structure but with an ethyl ester group instead of a tert-butyl group.

    Methyl 3-oxo-3-phenylpropanoate: Similar structure but with a methyl ester group.

    Isopropyl 3-oxo-3-phenylpropanoate: Similar structure but with an isopropyl ester group.

Uniqueness:

    Steric Hindrance: The tert-butyl group in tert-butyl 3-oxo-3-phenylpropanoate provides significant steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions.

    Stability: The tert-butyl ester group is more stable compared to smaller ester groups, making this compound a preferred intermediate in certain synthetic routes.

Properties

IUPAC Name

tert-butyl 3-oxo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTKMICNYGEWGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90969596
Record name tert-Butyl 3-oxo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90969596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54441-66-6
Record name Acetic acid, benzoyl-, tert-butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054441666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl 3-oxo-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90969596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-oxo-3-phenylpropanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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